molecular formula C17H10ClN3O B3038726 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine CAS No. 889940-57-2

7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B3038726
CAS No.: 889940-57-2
M. Wt: 307.7 g/mol
InChI Key: GWYBHWCHLHNESR-UHFFFAOYSA-N
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Description

7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is known for its medicinal importance, particularly in the field of anticancer research. The compound’s structure includes a chloro group, two phenyl groups, and an oxazolo-pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with benzoyl chloride to form an intermediate, which then undergoes cyclization with chloroacetyl chloride to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .

Scientific Research Applications

7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound has shown promising anticancer activity in vitro, making it a candidate for further drug development.

    Industry: In the pharmaceutical industry, the compound is explored for its potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific cancer type and cellular context.

Comparison with Similar Compounds

7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:

    7-Chloro-2,5-diphenyl-[1,3]oxazolo[5,4-d]pyrimidine: This compound has a similar structure but differs in the position of the oxazolo ring, which can affect its chemical properties and biological activities.

    2,5-Diphenyl-[1,3]oxazolo[4,5-d]pyrimidine:

    7-Piperazin-substituted [1,3]oxazolo[4,5-d]pyrimidines: These compounds have a piperazine group instead of a chloro group, leading to different pharmacological profiles and potential therapeutic uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBHWCHLHNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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